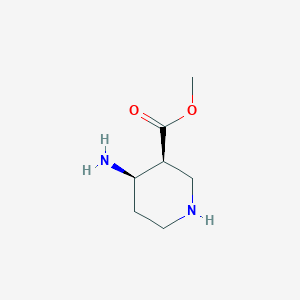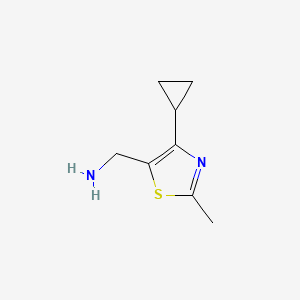
5-(1-Methoxyethyl)furan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Methoxyethyl)furan-2-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxyethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents. One common method is the alkylation of furan-2-carboxylic acid with 1-methoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反应分析
Types of Reactions
5-(1-Methoxyethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-(1-Methoxyethyl)furan-2-carboxaldehyde, while reduction can produce 5-(1-Methoxyethyl)furan-2-methanol.
科学研究应用
5-(1-Methoxyethyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 5-(1-Methoxyethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death.
相似化合物的比较
Similar Compounds
5-Hydroxymethylfurfural (HMF): A bio-based platform chemical used in the production of various derivatives.
2-Furoic Acid: An important intermediate in the synthesis of pharmaceuticals and agrochemicals.
Furfuryl Alcohol: Used in the production of resins and polymers.
Uniqueness
5-(1-Methoxyethyl)furan-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its methoxyethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H10O4 |
|---|---|
分子量 |
170.16 g/mol |
IUPAC 名称 |
5-(1-methoxyethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-5(11-2)6-3-4-7(12-6)8(9)10/h3-5H,1-2H3,(H,9,10) |
InChI 键 |
WDBRKQYWMHNCAC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(O1)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)




![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)






